molecular formula C20H22N2O6 B2888242 ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate CAS No. 898441-24-2

ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate

Cat. No.: B2888242
CAS No.: 898441-24-2
M. Wt: 386.404
InChI Key: ADBGTCCAVLMHFC-UHFFFAOYSA-N
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Description

The compound contains an indoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. Indoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indoline group, along with the pyran ring and the acetamidoacetate group. The exact structure would need to be determined through techniques such as X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the polar acetamidoacetate group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

The compound falls within the realm of synthetic chemistry where researchers have focused on the synthesis and structural elucidation of similar complex molecules. For instance, studies have described the synthesis and crystal structure of related compounds, offering insights into their molecular configurations and potential applications in material science and drug discovery. The precise structural analysis aids in understanding the compound's reactivity and interaction with biological targets (Liang Xiao-lon, 2015).

Biological Activity and Applications

Chemical Properties and Reactions

Research into compounds with similar structural components has also delved into their chemical properties and reactions, providing a foundation for further applications in synthetic organic chemistry and drug design. The exploration of chemoselective synthesis methods and the investigation of novel synthetic routes for the production of complex organic molecules are of particular interest (Leida M. Pretto et al., 2019). These studies contribute to the broader understanding of how such compounds can be synthesized and modified for varied scientific applications.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some indoline derivatives are known to inhibit acetylcholine esterase, an enzyme involved in the transmission of nerve impulses .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. Given the known activities of other indoline derivatives, it could have potential applications in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[[2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-2-26-20(25)10-21-19(24)13-28-18-12-27-15(9-17(18)23)11-22-8-7-14-5-3-4-6-16(14)22/h3-6,9,12H,2,7-8,10-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBGTCCAVLMHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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